molecular formula C16H15NO5 B5869084 4-NITROBENZYL 2-(2-METHYLPHENOXY)ACETATE

4-NITROBENZYL 2-(2-METHYLPHENOXY)ACETATE

Cat. No.: B5869084
M. Wt: 301.29 g/mol
InChI Key: MNPMWWRREXSOCS-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-(2-methylphenoxy)acetate is an ester derivative featuring a 4-nitrobenzyl group linked to a 2-(2-methylphenoxy)acetate moiety. For example, the synthesis of 4-nitrobenzyl esters typically involves esterification between nitro-substituted benzyl alcohols and carboxylic acid derivatives, as demonstrated in the preparation of 4-nitrobenzyl 2-chloroacetate (CAS 59803-35-9) . The 2-methylphenoxy substituent may contribute to steric effects and modulate solubility or biological interactions, as seen in compounds like kresoxim-methyl, a fungicide with a similar (2-methylphenoxy)methyl group .

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-12-4-2-3-5-15(12)21-11-16(18)22-10-13-6-8-14(9-7-13)17(19)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPMWWRREXSOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-nitrobenzyl alcohol with 2-(2-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 4-Nitrobenzyl 2-(2-methylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrobenzyl 2-(2-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release active compounds that exert their effects through specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Applications/Properties References
4-Nitrobenzyl 2-(2-methylphenoxy)acetate C₁₆H₁₅NO₅ 4-nitrobenzyl, 2-methylphenoxy Not explicitly reported (inferred) -
4-Nitrobenzyl 2-chloroacetate C₉H₈ClNO₄ 4-nitrobenzyl, chloro Synthetic intermediate; crystallized
Kresoxim-methyl C₁₈H₁₉NO₄ Methoxyimino, 2-(o-tolyloxymethyl) Fungicide (BAS 490F, Stroby L)
Diethyl 2-(4-nitrobenzyl)malonate C₁₄H₁₇NO₆ Diethyl malonate, 4-nitrobenzyl High structural similarity (93%)
Methyl 2-(2-nitrophenyl)acetate C₉H₉NO₄ Methyl, 2-nitrophenyl Ortho-nitro substitution effect

Key Findings from Comparative Analysis

  • Electronic Effects :
    The para-nitro group in 4-nitrobenzyl derivatives (e.g., 4-nitrobenzyl 2-chloroacetate) enhances electron-withdrawing characteristics compared to ortho-nitro analogs like methyl 2-(2-nitrophenyl)acetate. This difference likely impacts reactivity in nucleophilic substitution or hydrolysis reactions .
  • Biological Activity: Kresoxim-methyl, which shares the (2-methylphenoxy)methyl motif, demonstrates fungicidal activity due to its methoxyimino group inhibiting mitochondrial respiration in pathogens .
  • Synthetic Accessibility :
    The synthesis of nitrobenzyl esters often employs pyridine or dichloromethane as solvents, with yields dependent on reaction conditions (e.g., low temperatures for stability) . Diethyl 2-(4-nitrobenzyl)malonate, with a 93% similarity score to the target compound, highlights the feasibility of introducing malonate-based branching for enhanced solubility .

Physical and Chemical Properties

  • Solubility: Nitrobenzyl esters are generally lipophilic due to aromatic nitro and alkyl/aryloxy groups. Polar solvents like methanol or dichloromethane are preferred for recrystallization .
  • Stability : The nitro group may confer sensitivity to light or reducing agents, necessitating storage in inert environments.

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